molecular formula C15H19NO2 B1309363 ethyl 5-tert-butyl-1H-indole-2-carboxylate CAS No. 194490-18-1

ethyl 5-tert-butyl-1H-indole-2-carboxylate

Cat. No.: B1309363
CAS No.: 194490-18-1
M. Wt: 245.32 g/mol
InChI Key: ULMVLLISCAWCMZ-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of an ethyl ester group at the 2-position and a tert-butyl group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Ethyl 5-tert-butyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and cholecystokinin-2 receptor antagonists . These interactions are crucial for the compound’s biological activity, as they can modulate signaling pathways and cellular processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate inflammatory responses and exhibit antimicrobial activity, further highlighting their potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biological effects. The compound can bind to enzymes and receptors, inhibiting or activating their activity. For instance, this compound has been shown to inhibit GSK-3β, a key enzyme involved in various signaling pathways . This inhibition can result in altered gene expression and cellular responses, contributing to the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic potential and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate typically involves the construction of the indole ring followed by the introduction of the tert-butyl and ethyl ester groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The ethyl ester group is then introduced through esterification with ethanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-tert-butyl-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methylindole-2-carboxylate
  • tert-Butyl 1-indolecarboxylate
  • Indole-3-acetic acid

Uniqueness

Ethyl 5-tert-butyl-1H-indole-2-carboxylate is unique due to the presence of both the tert-butyl and ethyl ester groups, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets. The ethyl ester group can enhance the compound’s solubility and facilitate its incorporation into more complex molecules .

Properties

IUPAC Name

ethyl 5-tert-butyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-8-11(15(2,3)4)6-7-12(10)16-13/h6-9,16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMVLLISCAWCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225839
Record name Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-18-1
Record name Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194490-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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